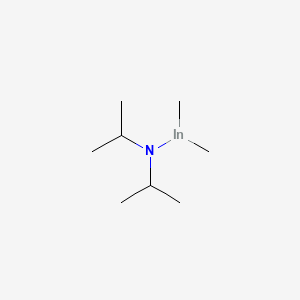
(Diisopropylamine)dimethylindium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diisopropylamine)dimethylindium is a chemical compound with the molecular formula C8H20InN It is a coordination complex where diisopropylamine is bonded to dimethylindium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diisopropylamine)dimethylindium typically involves the reaction of diisopropylamine with dimethylindium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Diisopropylamine)dimethylindium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different indium-containing species.
Substitution: The diisopropylamine ligand can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield indium oxides, while substitution reactions can produce new coordination complexes with different ligands.
Applications De Recherche Scientifique
(Diisopropylamine)dimethylindium has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other indium-containing compounds and as a reagent in various organic and inorganic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: this compound is used in the production of advanced materials, including semiconductors and other electronic components.
Mécanisme D'action
The mechanism by which (Diisopropylamine)dimethylindium exerts its effects involves its ability to coordinate with various molecular targets The indium center can interact with different ligands, leading to changes in the electronic and structural properties of the compound
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylindium chloride: A related compound where the diisopropylamine ligand is absent.
Triisopropylamine: Another amine ligand that can form coordination complexes with indium.
N,N-Diisopropylethylamine: A similar amine used in various chemical reactions.
Uniqueness
(Diisopropylamine)dimethylindium is unique due to the presence of the diisopropylamine ligand, which imparts specific steric and electronic properties to the compound. This uniqueness makes it valuable in applications where selective reactivity and coordination are required.
Propriétés
Numéro CAS |
94236-83-6 |
|---|---|
Formule moléculaire |
C8H20InN |
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
N-dimethylindiganyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14N.2CH3.In/c1-5(2)7-6(3)4;;;/h5-6H,1-4H3;2*1H3;/q-1;;;+1 |
Clé InChI |
YPCQOCAROMHOGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)[In](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















